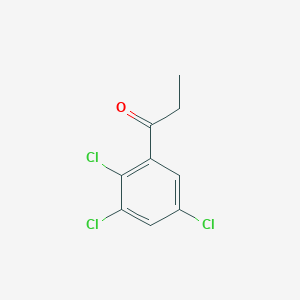![molecular formula C8H12BrN3O B6255694 2-bromo-1-[3-methyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one CAS No. 1282517-46-7](/img/structure/B6255694.png)
2-bromo-1-[3-methyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one
概要
説明
The compound “2-bromo-1-[3-methyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one” is a complex organic molecule. It contains a bromine atom attached to a carbon atom, a 1,2,4-triazole ring which is a type of heterocyclic ring containing two nitrogen atoms and three carbon atoms, and a ketone functional group (C=O) at the end of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring, the introduction of the bromine atom, and the formation of the ketone group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromine atom could potentially be replaced in a substitution reaction. The 1,2,4-triazole ring might participate in various reactions depending on the conditions. The ketone group could undergo reactions such as reduction or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .科学的研究の応用
Antiviral Activity
Triazole derivatives have shown potential in antiviral applications, particularly against COVID-19. For example, novel thiadiazole molecules containing 1,2,3-triazole moieties were synthesized and evaluated for their antiviral activity against COVID-19 by inhibiting the main coronavirus protease, crucial for the virus's propagation (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021).
Coordination Polymers
Compounds with triazole rings have been used to construct coordination polymers. For instance, a series of Cu(II) and Cd(II) coordination polymers were synthesized using flexible bis(triazole) ligands, showing diverse structural configurations and potential applications in material science (Yang, Du, Yang, Kan, & Ma, 2013).
Antifungal and Antibacterial Agents
Triazole derivatives have been explored for their antifungal and antibacterial properties. A study on novel triazole derivatives containing oxime ether and phenoxy pyridine moiety demonstrated significant antifungal activities against several phytopathogens, indicating their potential as fungicides (Bai, Liu, Chenzhang, Xiao, Fu, & Qin, 2020).
Synthesis of Heterocycles
The synthesis of novel heterocycles using triazole derivatives has been a subject of interest due to their diverse applications. One study reported the synthesis of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} from 2-bromo-1-(1H-pyrazol-4-yl)ethanone, showcasing the versatility of triazole derivatives in synthesizing complex molecules (Salem, Darweesh, Farag, & Elwahy, 2016).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body. Without specific information about its intended use, it’s difficult to provide a detailed analysis of its mechanism of action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-1-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O/c1-5(2)12-8(7(13)4-9)10-6(3)11-12/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPJVOPFIMFLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C(=O)CBr)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-bromo-1-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]- | |
CAS RN |
1282517-46-7 | |
| Record name | 2-bromo-1-[3-methyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


